molecular formula C4H5NO B3383724 2-Isocyanatoprop-1-ene CAS No. 4747-87-9

2-Isocyanatoprop-1-ene

Cat. No.: B3383724
CAS No.: 4747-87-9
M. Wt: 83.09 g/mol
InChI Key: UKQJZQQPMIFNHE-UHFFFAOYSA-N
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Description

2-Isocyanatoprop-1-ene is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanatoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4(2)5-3-6/h1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQJZQQPMIFNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514094
Record name 2-Isocyanatoprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-87-9
Record name 2-Isocyanatoprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 Isocyanatoprop 1 Ene

Propargylamine-based Synthetic Pathways

While propargylamine (B41283) is a primary precursor for the synthesis of its isomer, 3-isocyanatoprop-1-yne (B1292010), its direct application in pathways leading to 2-isocyanatoprop-1-ene is not the most conventional approach. However, understanding the chemistry of related precursors is essential.

Reaction of Propargyl Chloride with Ammonia (B1221849)

The synthesis of propargylamine, a key building block for certain isocyanates, is often initiated from propargyl chloride. The reaction of propargyl chloride with ammonia serves as a fundamental step to introduce the amino group, which is a prerequisite for the subsequent formation of the isocyanate functionality. This aminating reaction lays the groundwork for creating the necessary precursor that can then be converted into an isocyanate.

Phosgenation and Non-phosgenation Routes to Isocyanates

The conversion of an amino group to an isocyanate group is a pivotal transformation in the synthesis of compounds like this compound. This can be achieved through both traditional and modern synthetic methods.

Phosgenation Routes:

The most established industrial method for producing isocyanates involves the use of phosgene (B1210022) (COCl2) or its safer liquid analogues, diphosgene and triphosgene. In this process, an amine precursor is reacted with phosgene. This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the isocyanate. google.com The high reactivity of phosgene makes this a hazardous process requiring stringent safety protocols.

Non-phosgenation Routes:

Growing environmental and safety concerns have spurred the development of phosgene-free methods for isocyanate synthesis. nih.gov These alternative routes are generally considered greener and safer. nih.govionike.com Key non-phosgene strategies include:

Thermal Decomposition of Carbamates: This two-step process involves the initial formation of a carbamate (B1207046) from an amine, which is then thermally decomposed to the isocyanate and an alcohol. nih.govresearchgate.net This method avoids the use of phosgene and the production of corrosive HCl. nih.gov

Reductive Carbonylation of Nitro-compounds: This method involves the reaction of nitro compounds with carbon monoxide in the presence of a catalyst to directly or indirectly form the isocyanate. ionike.com

Oxidative Carbonylation of Amines: In this approach, amines are reacted with carbon monoxide and an oxidizing agent to produce isocyanates. ionike.com

Reaction with Dimethyl Carbonate (DMC): Amines can react with DMC, a less hazardous reagent, to form carbamates, which can then be pyrolyzed to isocyanates. nih.gov

Urea (B33335) Route: The reaction of amines with urea can also lead to the formation of carbamates, providing another phosgene-free pathway to isocyanates. nih.gov

Alternative Synthetic Routes to this compound

Given the specific structure of this compound, alternative synthetic strategies that directly construct the vinyl isocyanate moiety are of significant interest.

Synthesis from Analogous Compounds (e.g., 3-Isocyanatoprop-1-yne)

The synthesis of this compound can be conceptually linked to its structural isomers and analogous compounds. For instance, while 3-isocyanatoprop-1-yne is synthesized from propargylamine, the synthesis of this compound would require a different set of precursors and reactions. One plausible, though not widely documented, pathway could involve the isomerization of allyl isocyanate (3-isocyanatoprop-1-ene). However, the more direct and common methods for synthesizing vinyl isocyanates often involve the Curtius rearrangement.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, the starting material would be 2-methylacrylic acid (methacrylic acid). The process involves the following steps:

Conversion of 2-methylacrylic acid to its corresponding acyl chloride.

Reaction of the acyl chloride with an azide source, such as sodium azide, to form 2-methylacryloyl azide. illinoisstate.edu

Thermal or photochemical decomposition of the 2-methylacryloyl azide, which rearranges to form this compound with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

This method is advantageous as it often proceeds under mild conditions and with a high degree of stereochemical retention at the migrating group. wikipedia.org

Below is a data table summarizing the key reaction types for isocyanate synthesis:

Reaction TypePrecursorsReagentsKey Intermediates
PhosgenationAminesPhosgene (or equivalents)Carbamoyl chloride
Thermal DecompositionCarbamatesHeat-
Curtius RearrangementCarboxylic AcidsAzide sourceAcyl azide
Reductive CarbonylationNitro-compoundsCarbon Monoxide, Catalyst-
Oxidative CarbonylationAminesCarbon Monoxide, Oxidant-

Exploration of Novel Catalytic Approaches in this compound Synthesis

The development of novel catalytic systems is a continuous effort in organic synthesis to improve efficiency, selectivity, and sustainability. For the synthesis of isocyanates, including this compound, catalytic approaches are being explored for both phosgene and non-phosgene routes.

In non-phosgene routes, catalysis plays a crucial role in the formation and decomposition of carbamates. For example, various metal-based catalysts have been investigated to promote the synthesis of carbamates from amines and dialkyl carbonates. nih.gov Similarly, the thermal decomposition of carbamates to isocyanates can be facilitated by catalysts, potentially lowering the required temperature and improving the yield. researchgate.net

While specific catalytic systems for the direct synthesis of this compound are not extensively reported in publicly available literature, the general advancements in catalysis for isocyanate production are highly relevant.

Methodological Advancements in Isocyanate Synthesis Relevant to this compound

Recent advancements in organic synthesis have provided more efficient and environmentally benign methods for the preparation of isocyanates. These developments are pertinent to the synthesis of specialized isocyanates like this compound.

One significant area of progress is the refinement of the Curtius rearrangement . The development of one-pot procedures, where the carboxylic acid is converted directly to the isocyanate without the isolation of the acyl azide intermediate, has improved the safety and efficiency of this transformation. organic-chemistry.org Reagents like diphenylphosphoryl azide (DPPA) allow for the direct conversion of carboxylic acids to the corresponding carbamates in the presence of an alcohol. nih.gov

Furthermore, the development of phosgene-free catalytic processes continues to be a major focus. The use of CO2 as a C1 source for isocyanate synthesis is a particularly attractive green chemistry approach, although it faces challenges due to the high stability of CO2. ionike.com Research into effective catalyst systems that can activate CO2 for the carbonylation of amines is ongoing. researchgate.net

The table below presents a comparison of different synthetic routes to isocyanates:

Synthetic RouteAdvantagesDisadvantagesRelevance to this compound
Phosgenation Well-established, high yieldHighly toxic reagent, corrosive by-productApplicable if the corresponding amine is available.
Curtius Rearrangement Mild conditions, high functional group toleranceUse of potentially explosive azidesA primary and direct route from 2-methylacrylic acid.
Carbamate Decomposition Phosgene-free, cleaner processOften requires high temperatures, catalytic development neededA viable non-phosgene alternative.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound focuses on addressing the environmental and safety concerns associated with conventional isocyanate production. The primary goals are to reduce waste, minimize the use of hazardous substances, and utilize renewable resources. patsnap.compatsnap.com

A key aspect of green isocyanate synthesis is the avoidance of phosgene, a highly toxic and corrosive gas. acs.orgnih.gov The Curtius rearrangement has emerged as a viable and cleaner alternative. google.comwikipedia.orgnumberanalytics.com This reaction involves the thermal decomposition of an acyl azide to an isocyanate and nitrogen gas, a benign byproduct. wikipedia.orgorganic-chemistry.orgillinoisstate.edu The acyl azide precursor, in this case, would be methacryloyl azide, which can be synthesized from methacrylic acid or its derivatives. illinoisstate.edumasterorganicchemistry.com

Another central tenet of green chemistry is the use of renewable feedstocks. Research has demonstrated promising routes to methacrylic acid (MAA), a key precursor for the backbone of this compound, from biomass. nsf.govacs.orgresearchgate.netchemrxiv.org One such pathway involves the fermentation of glucose to produce citramalic acid, which is then converted to methacrylic acid through thermocatalytic processes. nsf.govresearchgate.netchemrxiv.org Bio-isobutanol, derived from the fermentation of biomass, also serves as a potential green feedstock for methacrolein (B123484) and subsequently methacrylic acid. techconnect.org

The synthesis of another important precursor, methacryloyl chloride, can also be approached from a green perspective by utilizing renewable starting materials. For instance, eugenol, a compound derived from clove oil, can be converted to eugenyl methacrylate (B99206), which shares the methacryloyl functional group. acs.org Similarly, dehydroabietic acid, a component of rosin, can be used to synthesize monomers containing the methacrylate structure. researchgate.net

The principles of green chemistry can be quantified using various metrics to assess the sustainability of a chemical process. Some of these metrics include atom economy, process mass intensity (PMI), and E-factor. patsnap.comrsc.org For example, the "on-water" synthesis of ureas from isocyanates demonstrates excellent green chemistry metrics by using water as a solvent, which simplifies product isolation and reduces the use of volatile organic compounds (VOCs). organic-chemistry.org

Table 1: Green Chemistry Metrics for Chemical Synthesis

MetricFormulaOptimal ValueDescription
Atom Economy (AE) (Formula Weight of Product / Formula Weight of all Reactants) x 100%100%Measures the efficiency of a reaction in converting reactant atoms to product atoms. rsc.org
Process Mass Intensity (PMI) Total Mass in Process (kg) / Mass of Product (kg)1A holistic metric that considers all materials used in a process, including solvents and reagents. rsc.org
E-Factor Total Waste (kg) / Mass of Product (kg)0Quantifies the amount of waste generated per unit of product. patsnap.com

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of this compound, particularly in addressing the safety concerns associated with handling hazardous intermediates. google.comalmacgroup.com In a flow reactor, small volumes of reactants are continuously mixed and reacted in a well-controlled environment, minimizing the accumulation of unstable or explosive compounds. almacgroup.cominterchim.frdurham.ac.uk

The Curtius rearrangement is particularly well-suited for adaptation to a flow process. google.comthieme-connect.com The key intermediate, methacryloyl azide, is potentially explosive and benefits from being generated and consumed in situ within a continuous flow system. almacgroup.cominterchim.fr This approach avoids the isolation and storage of large quantities of the hazardous azide intermediate. interchim.fr

A hypothetical flow process for the synthesis of this compound would involve the continuous feeding of a stream containing a methacrylic acid derivative (such as methacryloyl chloride or a methacryloyl hydrazide) and an azide source into a heated reactor coil. google.comnih.gov The resulting methacryloyl azide would then undergo the Curtius rearrangement to form this compound, which would be continuously removed from the reactor. thieme-connect.com

The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the yield and purity of the final product. almacgroup.comdurham.ac.uk The high surface-area-to-volume ratio of flow reactors facilitates efficient heat transfer, which is critical for managing the exothermic nature of some of the reaction steps and the thermal decomposition of the acyl azide. durham.ac.uk

Several studies have demonstrated the successful synthesis of various isocyanates using flow chemistry, providing a strong basis for its application to this compound. These studies often report high yields and improved safety profiles compared to traditional batch processes. google.comthieme-connect.com

Table 2: Exemplar Flow Chemistry Conditions for Isocyanate Synthesis via Curtius Rearrangement

Starting MaterialAzide SourceSolventTemperature (°C)Residence TimeYield (%)Reference
4-Nitrobenzoic acidDiphenylphosphoryl azide (DPPA)AcetonitrileNot specified20 minHigh interchim.fr
4-(trifluoromethyl)benzoic acidDiphenylphosphoryl azide (DPPA)Toluene12030 min79 almacgroup.com
Various carboxylic acidsSodium azide (from monolith)Acetonitrile90Not specified73-95 nih.gov
Heptanoic acid hydrazideNitrous acidToluene100Not specifiedHigh google.com

Reaction Mechanisms and Reactivity Profiles of 2 Isocyanatoprop 1 Ene

Isocyanate Functional Group Reactivity

The isocyanate group is characterized by a highly electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a prime target for a wide range of nucleophiles.

Nucleophilic addition is a fundamental reaction class for isocyanates. masterorganicchemistry.com The addition of a nucleophile to the carbonyl carbon of the isocyanate group leads to a change in hybridization from sp² to sp³ and a shift in geometry from trigonal planar to tetrahedral. libretexts.org

2-Isocyanatoprop-1-ene readily reacts with primary and secondary amines to form substituted ureas. This reaction is a classic example of nucleophilic addition to an isocyanate. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group. The reaction is generally exothermic and proceeds readily without the need for a catalyst. The resulting urea (B33335) contains the 2-propenyl group from the isocyanate and the substituent(s) from the amine. The general mechanism involves the formation of a C-N bond and the breaking of the C=N pi bond within the isocyanate.

General Reaction Scheme:

CH₂(C=CH₂)NCO + RNH₂ → CH₂(C=CH₂)NHCONHR

CH₂(C=CH₂)NCO + R₂NH → CH₂(C=CH₂)NHCONR₂

Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by an alkyl or aryl group. msu.edu The direct alkylation of primary or secondary amines can be complex, but their reaction with isocyanates to form ureas is a more straightforward synthetic route. msu.edu

In a similar fashion to amines, alcohols can act as nucleophiles and add to the isocyanate group of this compound to yield carbamates, also known as urethanes. kuleuven.be This reaction is fundamental to the production of polyurethanes. kuleuven.be The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate. This reaction can be catalyzed by both acids and bases. The rate of reaction can be influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols. kuleuven.be

General Reaction Scheme:

CH₂(C=CH₂)NCO + ROH → CH₂(C=CH₂)NHCOOR

Kinetic studies on the alcoholysis of isocyanates suggest that the reaction mechanism can be complex, potentially involving multiple alcohol molecules in the transition state. kuleuven.be

Reactant Class Nucleophile Product
AminesR-NH₂Substituted Urea
AlcoholsR-OHCarbamate (B1207046) (Urethane)

The cumulative double bonds in the isocyanate group of this compound allow it to participate in various cycloaddition reactions. These reactions are pericyclic processes that form cyclic products. openstax.org

This compound can undergo cycloaddition reactions with various unsaturated partners. The isocyanate can act as a two-atom component in these reactions.

[2+2] Cycloadditions: The reaction of the isocyanate with an alkene can lead to the formation of a four-membered β-lactam ring. This type of reaction often requires photochemical activation. libretexts.org

[3+2] Cycloadditions: With appropriate 1,3-dipoles, this compound can form five-membered heterocyclic rings.

[4+2] Cycloadditions (Diels-Alder type): While the C=N bond of the isocyanate can act as a dienophile, the reactivity is often lower compared to other dienophiles. These reactions with dienes would yield six-membered heterocyclic compounds.

The feasibility and outcome of these cycloaddition reactions are governed by the principles of orbital symmetry. openstax.org

This compound can participate in annulation reactions with cyclopropenones, which are versatile building blocks for constructing various cyclic systems. nih.gov Phosphine-catalyzed (3+2) annulation of cyclopropenones with isocyanates, including alkyl and allyl isocyanates, can produce N-substituted maleimides in good yields. escholarship.org This reaction proceeds through the formation of an α-ketenyl phosphorous ylide intermediate. escholarship.org

In these reactions, the cyclopropenone acts as a three-carbon synthon. The reaction of this compound with a cyclopropenone in the presence of a phosphine (B1218219) catalyst would lead to the formation of a substituted maleimide. The reaction tolerates a range of substituents on the cyclopropenone. escholarship.org

Cycloaddition Type Reactant Partner Product Ring System
[2+2]Alkeneβ-Lactam
[3+2]1,3-DipoleFive-membered heterocycle
[4+2]DieneSix-membered heterocycle
(3+2) AnnulationCyclopropenoneMaleimide

Cycloaddition Chemistry of the Isocyanate Moiety

Olefinic Functional Group Reactivity

The propenyl group in this compound is expected to undergo reactions characteristic of alkenes, primarily through additions to the carbon-carbon double bond.

Electrophilic Additions to the Propene Backbone

The double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. The general mechanism involves the initial attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

The regioselectivity of these additions is predicted to follow Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. In the case of this compound, the terminal carbon (C1) is more likely to be protonated, leading to a more stable tertiary carbocation at the C2 position, which is also stabilized by the adjacent isocyanate group.

A variety of electrophilic additions can be envisioned, as detailed in the table below.

Reaction Reagent Predicted Major Product Reaction Mechanism Synopsis
HydrohalogenationH-X (e.g., HCl, HBr)2-halo-2-isocyanatopropaneThe proton from the hydrogen halide adds to the terminal carbon of the propene unit, forming a tertiary carbocation at the second carbon. The halide ion then attacks the carbocation.
HydrationH₂O, H⁺ catalyst2-hydroxy-2-isocyanatopropaneAcid-catalyzed addition of water. The initial protonation of the double bond leads to a tertiary carbocation, which is then attacked by a water molecule. Deprotonation yields the alcohol.
HalogenationX₂ (e.g., Cl₂, Br₂)1,2-dihalo-2-isocyanatopropaneThe halogen molecule is polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Nucleophilic attack by the halide ion opens the ring.

It is important to consider that the highly reactive isocyanate group might compete for the electrophile or be affected by the reaction conditions, potentially leading to side products.

Radical Reactions and Mechanistic Studies

Radical reactions involving the olefinic part of this compound would likely proceed via a chain mechanism involving initiation, propagation, and termination steps. The stability of the radical intermediates formed would govern the reaction's outcome.

In a radical addition, a radical species would add to the double bond. The regioselectivity of this addition would favor the formation of the more stable radical intermediate. In the case of this compound, the addition of a radical to the terminal carbon would generate a more stable tertiary radical at the C2 position.

For instance, the radical-initiated addition of HBr, which proceeds via an anti-Markovnikov mechanism, would be expected to yield 1-bromo-2-isocyanatopropane.

Reaction Type Initiator Predicted Major Product Mechanistic Steps
Radical Addition of HBrPeroxides (ROOR)1-bromo-2-isocyanatopropaneInitiation: Homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen from HBr to generate a bromine radical. Propagation: The bromine radical adds to the terminal carbon of the double bond, forming a stable tertiary radical at C2. This radical then abstracts a hydrogen from another HBr molecule. Termination: Combination of radical species.
Radical PolymerizationRadical Initiator (e.g., AIBN)Poly(this compound)Initiation: Generation of radicals from the initiator. Propagation: The initiator radical adds to a monomer unit, and the resulting radical adds to subsequent monomers in a chain reaction. Termination: Combination or disproportionation of growing polymer chains.

Mechanistic studies, likely employing techniques such as electron spin resonance (ESR) spectroscopy, would be crucial to detect and characterize the radical intermediates and to elucidate the precise reaction pathways.

Dual Functionality and Orthogonal Reactivity Studies

The presence of both an isocyanate and an olefinic group on the same molecule opens up possibilities for selective and tandem reactions, which are highly valuable in synthetic chemistry for building molecular complexity in an efficient manner.

Tandem Reactions and Cascade Processes Utilizing this compound

Tandem or cascade reactions involving this compound would be highly elegant, allowing for the formation of multiple bonds and complex structures in a single operation.

One hypothetical tandem reaction could involve an initial nucleophilic attack on the isocyanate group, followed by an intramolecular reaction involving the newly introduced functionality and the olefin. For example, if the nucleophile contains a reactive group, it could subsequently react with the double bond.

Another possibility is a tandem electrophilic addition/cyclization. For instance, treatment with a reagent that can act as both an electrophile and a nucleophile could lead to the formation of a heterocyclic system.

A potential cascade process could be initiated by a radical addition to the double bond, with the resulting radical intermediate being trapped intramolecularly by the isocyanate group, although this would likely require specific substrate design to be efficient.

The development of such tandem and cascade reactions would represent a significant advancement in the synthetic utility of bifunctional molecules like this compound.

Polymerization Science and Material Engineering with 2 Isocyanatoprop 1 Ene

Homo- and Co-polymerization of 2-Isocyanatoprop-1-ene

The dual functionality of this compound allows for its incorporation into polymer chains via the vinyl group, while the pendant isocyanate group remains available for subsequent chemical modifications.

Free Radical Polymerization Techniques

Free radical polymerization is a versatile method for polymerizing a wide array of vinyl monomers. wikipedia.org In the context of isocyanate-containing monomers, the primary challenge is to polymerize the carbon-carbon double bond without engaging the highly reactive isocyanate moiety. Research on analogous monomers, such as methacryloyl isocyanate derivatives and isopropenyl-α,α-dimethylbenzyl isocyanate (TDI), has demonstrated that this can be achieved under controlled conditions. google.comresearchgate.net

The polymerization proceeds through the classic steps of initiation, propagation, and termination. A free-radical initiator, typically an azo compound like azobisisobutyronitrile (AIBN) or a peroxide, is used to generate initial radicals that attack the vinyl group of the monomer. wikipedia.org

Table 1: Hypothetical Parameters for Free Radical Copolymerization of this compound (M1) with Styrene (M2)

Parameter Value Description
Monomer Reactivity Ratio (r1) 0.2-0.4 Indicates a tendency for cross-propagation over homopolymerization of M1.
Monomer Reactivity Ratio (r2) 0.3-0.5 Indicates a tendency for cross-propagation over homopolymerization of M2.
Polymerization Temperature 60-80 °C Standard temperature range for AIBN-initiated polymerization.
Solvent Tetrahydrofuran (THF), Toluene Aprotic solvents are required to prevent reaction with the isocyanate group.

| Resulting Polymer | Random Copolymer | The reactivity ratios suggest the formation of a random copolymer with pendant isocyanate groups. |

Note: This data is extrapolated from studies on similar monomers, like methacryloyl isocyanate, as direct experimental values for this compound are not widely published. researchgate.net

Anionic and Cationic Polymerization Pathways

Anionic Polymerization: This technique is well-suited for monomers with electron-withdrawing groups. While the isocyanate group is electron-withdrawing, its extreme reactivity toward nucleophiles (including anionic initiators and propagating chain ends) presents a significant challenge. Anionic polymerization of isocyanates can proceed through the N=C bond of the isocyanate group itself to form polyamides (nylon-1), a pathway that would compete with the desired vinyl polymerization. researchgate.net To achieve selective polymerization of the vinyl group, highly specific initiators and very low temperatures would be necessary to prevent side reactions with the pendant isocyanate. Research on the living anionic polymerization of a similar monomer, 2-isopropenyl-2-oxazoline, has shown success, suggesting that with the right conditions, vinyl polymerization of this compound could be feasible. researchgate.net

Cationic Polymerization: Cationic polymerization is generally effective for alkenes that possess electron-donating substituents capable of stabilizing the resulting carbocation intermediate. youtube.com The isocyanate group is strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack. This inherent electronic property makes this compound a poor candidate for cationic polymerization pathways.

Controlled Radical Polymerization (CRP) Methods for Poly(this compound)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over molecular weight, architecture, and dispersity. sigmaaldrich.com These methods have been successfully applied to other isocyanate-containing monomers, demonstrating their potential for this compound.

RAFT polymerization, in particular, is known for its tolerance of a wide variety of functional groups. sigmaaldrich.com Studies on monomers like 2-(acryloyloxy)ethylisocyanate (AOI) and dimethyl meta-isopropenyl benzyl isocyanate (TMI) have shown that well-defined homopolymers and block copolymers can be synthesized while preserving the reactive isocyanate groups. researchgate.netrsc.org The selection of a suitable RAFT chain transfer agent (CTA) is critical to avoid unwanted reactions with the isocyanate. Neutral CTAs, such as specific trithiocarbonates or dithiobenzoates, are often required. rsc.org

Table 2: Potential RAFT Polymerization System for this compound

Component Example Role
Monomer This compound Building block of the polymer chain.
RAFT Agent (CTA) 2-Cyano-2-propyl dithiobenzoate (CPDB) Controls the polymerization, leading to low polydispersity. boronmolecular.com
Initiator Azobisisobutyronitrile (AIBN) Source of primary radicals.
Solvent Anhydrous Toluene or Dioxane Aprotic medium to protect the isocyanate group.

| Temperature | 60-70 °C | Low enough to minimize side reactions of the isocyanate group. escholarship.org |

Cross-linking Chemistry in Polymer Systems

The pendant isocyanate groups along the backbone of poly(this compound) are powerful handles for post-polymerization modification, particularly for cross-linking.

This compound as a Cross-linking Reagent in Polymer Networks

Isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, to form urethane (B1682113), urea (B33335), and thiourethane linkages, respectively. google.comchimicalombarda.com This reactivity makes polymers derived from this compound excellent candidates for use as cross-linking agents or as components in curable systems.

When a polymer containing pendant isocyanate groups is mixed with a di- or poly-functional reagent (e.g., a diol or diamine), a three-dimensional polymer network is formed. This cross-linking process dramatically enhances the material's mechanical strength, thermal stability, and chemical resistance. specialchem.commdpi.com For example, copolymers of this compound and a base monomer like styrene could be cured by adding a polyol, creating a highly durable thermoset material.

Microparticle Formulations with Crosslinking Promoter Function

The reactive nature of the isocyanate group can be harnessed to fabricate cross-linked microparticles and microcapsules. One common method is interfacial polymerization. mdpi.com In a typical procedure, a solution of a polymer derived from this compound in an oil phase would be emulsified in an aqueous phase. A cross-linking agent (e.g., a diamine) that is soluble in the aqueous phase is then added. The cross-linking reaction occurs at the oil-water interface, forming a solid, cross-linked shell around the oil droplets and resulting in stable microcapsules. mdpi.com

These microparticles can be used to encapsulate active ingredients. The cross-linked shell provides a robust barrier, controlling the release of the core material. The properties of the microparticle, such as size, shell thickness, and permeability, can be tuned by adjusting parameters like the concentration of the polymer, the type of cross-linker, and the emulsification conditions.

Development of Advanced Polymer Materials and Coatings

The unique bifunctional nature of this compound, possessing both a polymerizable vinyl group and a highly reactive isocyanate group, enables the development of a diverse range of advanced polymer materials. This dual reactivity allows for multiple polymerization and modification strategies to create materials with tailored properties for specialized applications, including high-performance coatings, elastomers, and adhesives.

Polyurethanes and polyureas are classes of polymers defined by the presence of urethane (-NH-CO-O-) and urea (-NH-CO-NH-) linkages in their backbones, respectively. Traditionally, they are formed by the step-growth polymerization of diisocyanates with polyols (for polyurethanes) or polyamines (for polyureas). gatech.edugeneralplastics.comacs.org The incorporation of this compound into these materials introduces a vinyl functional group, opening pathways to novel polymer architectures.

One primary strategy involves the polymerization of the vinyl group of this compound, typically through free-radical polymerization. This process yields a thermoplastic polymer chain with pendant isocyanate groups attached to each repeating unit. This functional polymer can then be cross-linked or modified in a subsequent step by reacting the isocyanate groups with polyols or atmospheric moisture, forming a durable thermoset network.

Alternatively, the isocyanate group can be reacted first with a diol or diamine. If a stoichiometric imbalance is used (e.g., an excess of the diol), a linear polymer or oligomer with pendant vinyl groups can be synthesized. These vinyl-functionalized polyurethane or polyurea prepolymers can then be polymerized or cross-linked through their vinyl groups, often initiated by UV radiation or thermal initiators. This method is particularly useful for creating solvent-free coatings and adhesives that cure on demand. cannon.com

The synthesis of polyureas from this compound follows a similar reaction pathway, substituting polyamines for polyols. The reaction between an isocyanate and a primary or secondary amine to form a urea linkage is typically very rapid and does not require a catalyst. acs.org This allows for the rapid formation of polyurea networks, which are known for their exceptional toughness, chemical resistance, and high tensile strength. mdpi.com The resulting polymers from this compound would combine the robust properties of polyureas with the versatile reactivity of a vinyl polymer system.

The inherent reactivity of the isocyanate group makes polyurethane-based polymers highly effective as adhesives due to their ability to form strong chemical bonds with a variety of substrates. mdpi.com Polymers derived from this compound can be designed as advanced adhesive systems. For instance, a prepolymer synthesized by reacting the isocyanate function with a long-chain, flexible polyol would result in a viscous liquid with pendant vinyl groups. This material could be applied to a surface, and subsequent UV-curing would polymerize the vinyl groups, creating a strong, cross-linked adhesive bond.

For elastomer applications, flexibility and resilience are key. These properties are typically achieved in polyurethanes by using long, flexible polyether or polyester polyols as the soft segment. cannon.com By reacting this compound with these high-molecular-weight polyols, elastomeric polymers can be formed. The vinyl groups along the polymer backbone provide sites for controlled cross-linking, which can be used to tune the final mechanical properties, such as modulus, tensile strength, and elongation at break. This dual-curing mechanism (step-growth for the backbone and chain-growth for cross-linking) allows for precise control over the final elastomer properties, creating materials that are both flexible and durable.

Structure-Property Relationships in this compound Derived Polymers

The macroscopic properties of polymers derived from this compound are intrinsically linked to their molecular structure, which is dictated by the polymerization methods and conditions employed. Understanding these relationships is crucial for designing materials with specific performance characteristics.

The final properties of polymers made from this compound depend heavily on which of its two functional groups is being polymerized and under what conditions.

When polymerizing the vinyl group via radical polymerization, several factors are critical:

Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weight polymers but increase the polymerization rate.

Monomer Concentration: This affects the rate of polymerization and can influence the final molecular weight of the polymer. researchgate.net

Temperature: Temperature impacts both the rate of initiator decomposition and the propagation/termination rates, thereby affecting reaction speed and polymer chain length. researchgate.net

Solvent: The choice of solvent can affect reaction kinetics and the solubility of the resulting polymer. researchgate.net

When the isocyanate group is reacted to form a polyurethane or polyurea, the key parameter is the isocyanate index, which is the ratio of isocyanate groups to hydroxyl (or amine) groups.

Isocyanate Index: A higher isocyanate index leads to increased cross-linking and the formation of rigid structures, enhancing the material's strength and thermal stability. mdpi.com This can result in a more rigid and less flexible material. A balanced stoichiometry typically produces linear polymers, while an excess of the polyol/polyamine component can be used to create prepolymers with specific end-groups.

The following table summarizes the expected effects of various polymerization conditions on the macroscopic properties of the resulting polymer.

Polymerization MethodCondition/ParameterEffect on Polymer StructureResulting Macroscopic Property
Vinyl Group Polymerization (Radical)Increasing Initiator ConcentrationDecreases average molecular weightLower tensile strength, lower viscosity
Increasing TemperatureIncreases reaction rate; may lower molecular weightFaster curing; potentially reduced toughness
Choice of SolventAffects chain transfer and polymer solubilityCan influence polymer morphology and processability
Controlled Radical Polymerization (e.g., ATRP, RAFT)Low polydispersity, controlled molecular weightMore predictable and uniform mechanical and physical properties
Isocyanate Group Polymerization (Step-Growth)Increasing Isocyanate IndexIncreases cross-link densityIncreased rigidity, hardness, and thermal stability mdpi.com
Using High Molecular Weight PolyolsCreates long, flexible "soft segments"Increased elasticity and lower modulus (elastomeric behavior)

The bifunctional nature of this compound is highly advantageous for creating complex polymer architectures such as graft and block copolymers.

Block Copolymers: The vinyl group of this compound is amenable to controlled/living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of well-defined polymer blocks with controlled molecular weights and low polydispersity. polyurethanes.org A block of poly(this compound) can be synthesized and then used as a macroinitiator to grow a second block of a different monomer (e.g., styrene or methyl methacrylate). The resulting block copolymer would possess one segment with highly reactive pendant isocyanate groups and another segment with different physical properties (e.g., hydrophobicity or a different glass transition temperature). This allows for the creation of self-assembling nanostructures, such as spheres, cylinders, or lamellae, driven by the microphase separation of the incompatible blocks. mdpi.com

Graft Copolymers: Grafting involves attaching polymer chains as side branches onto a main polymer backbone. Polymers derived from this compound can be used for grafting in two primary ways:

"Grafting to": A pre-existing polymer backbone containing hydroxyl or amine groups (like cellulose or a hydrolyzed ethylene-vinyl acetate copolymer) can be reacted with a separately synthesized poly(this compound). The pendant isocyanate groups on the side-chains react with the main backbone to form the graft copolymer.

"Grafting from": The isocyanate group of the this compound monomer can first be reacted with a hydroxyl group on a polymer backbone. This anchors a polymerizable vinyl group to the main chain. A subsequent radical polymerization can then be initiated to grow new polymer chains directly from these anchored sites. wikipedia.org

These architectural controls allow for the precise design of materials, such as thermoplastic elastomers where hard and soft segments are arranged in specific block sequences, or surface-modified materials where grafted chains alter the surface properties. polyurethanes.org

Electromechanically Active Polymers and Sensors

Electromechanically active polymers (EAPs) are materials that exhibit a change in size or shape when stimulated by an electric field, or conversely, generate an electrical signal in response to a mechanical deformation. mdpi.com Polyurethanes are well-suited for these applications due to their dielectric properties and mechanical flexibility.

Polymers derived from this compound can be developed into EAPs. The urethane linkages formed from the isocyanate group are polar, contributing to the material's dielectric constant. gatech.edu When used as a dielectric elastomer, a thin film of the polymer can be placed between two compliant electrodes. When a voltage is applied, the electrostatic pressure causes the film to compress in thickness and expand in area. The combination of a flexible vinyl polymer backbone with the polar urethane groups could lead to materials with a tunable dielectric response. Research on thermoplastic polyurethanes (TPUs) has shown that mechanical strain directly influences the dielectric constant, a key principle for creating strain sensors and actuators. mdpi.com

Furthermore, the versatility of polyurethane chemistry allows for its use in a wide array of sensor applications. mdpi.com Polyurethane-based composites can be made piezoresistive by incorporating conductive fillers like carbon nanotubes or graphene. acs.orgnih.gov The polymer matrix derived from this compound could serve as a durable and adhesive host for these fillers. The pendant functional groups also offer opportunities for creating stimuli-responsive materials. For example, the polymer could be designed to swell or change its conformation in response to pH or specific chemicals, leading to a detectable electrical or mechanical response. rsc.orgresearchgate.net This makes such polymers promising candidates for chemical sensors, biosensors, and smart coatings that can report on their environment or structural integrity. mdpi.com

Incorporation of this compound into Electromechanical Converters

The incorporation of this compound into electromechanical converters is an area of novel research. The fundamental principle lies in the polymerization of the vinyl group of the monomer, which results in a polymer backbone with pendant isocyanate (-N=C=O) groups. These highly reactive isocyanate groups offer a unique platform for subsequent chemical modifications and cross-linking, which are crucial for tailoring the electromechanical properties of the final material.

The synthesis of polymers from vinyl isocyanate, a parent compound to this compound, has been shown to produce linear, soluble copolymers when combined with other monomers such as styrene and methyl methacrylate (B99206), provided the comonomer-to-vinyl isocyanate ratio is high (greater than 9:1). tandfonline.comtandfonline.com However, at lower ratios (less than 2:1), the resulting copolymers tend to be insoluble due to spontaneous cross-linking through the isocyanate functional groups. tandfonline.comtandfonline.com This cross-linking can occur via dimerization and trimerization of the isocyanate moieties. tandfonline.comtandfonline.com

For applications in electromechanical converters, the ability to control the degree of cross-linking is paramount. The reactive isocyanate side groups can be reacted with various active hydrogen-containing compounds, such as n-butylamine or ethanol, to form polyurea or polycarbamate structures, respectively. tandfonline.comtandfonline.com Furthermore, the use of difunctional compounds like ethylenediamine can introduce controlled cross-links within the polymer matrix. tandfonline.com This post-polymerization modification allows for the precise tuning of the material's mechanical and, consequently, its electromechanical response.

Polymer Element Fabrication and Electromechanical Properties

The fabrication of polymer elements from this compound-containing polymers for electromechanical applications involves careful consideration of the polymerization and cross-linking processes. The properties of the final polymer element are intrinsically linked to the molecular architecture.

The electromechanical properties of a polymer are its ability to convert electrical energy into mechanical energy, or vice versa. This behavior is often observed in electroactive polymers. While the direct electromechanical properties of poly(this compound) are not extensively documented, the principles of related polymer systems can provide insights. For instance, in polyurethane-based systems, the isocyanate chemistry is crucial in defining the final properties. youtube.com The structure of the diisocyanate component in polyurethanes significantly affects the microphase separation and mechanical properties of the resulting material. mdpi.com

The pendant isocyanate groups in polymers derived from this compound offer a versatile handle for tailoring properties. The reaction of these groups can lead to increased cross-link density, which in turn influences the material's rigidity and stability. youtube.com For instance, the reaction with ethylenediamine leads to a cross-linked polymer with limited solubility and an increased melting temperature compared to the initial soluble copolymer. tandfonline.com

Below is a table summarizing the copolymerization behavior of vinyl isocyanate, which serves as a model for understanding the potential behavior of this compound in polymerization reactions.

ComonomerComonomer:Vinyl Isocyanate RatioCopolymer SolubilityPost-Polymerization ReactantResulting Structure
Styrene> 9:1Solublen-ButylaminePolyurea side chains
Methyl Methacrylate> 9:1SolubleEthanolPolycarbamate side chains
Styrene< 2:1Insoluble-Cross-linked via isocyanate groups
Methyl Methacrylate< 2:1InsolubleEthylenediamineFurther cross-linking

Data synthesized from Butler, G. B., & Monroe, S. B. (1971). Some Reactions of Vinyl Isocyanate and Its Copolymers. Journal of Macromolecular Science: Part A - Chemistry, 5(6), 1063-1072. tandfonline.comtandfonline.com

The mechanical properties, such as tensile strength and modulus, are critical for electromechanical performance. In related polyurethane systems, the choice of isocyanate has been shown to have a significant influence on these properties. mdpi.comacs.org While direct data for poly(this compound) is not available, it is hypothesized that the introduction of the methyl group in the α-position to the vinyl group would influence the polymer's chain stiffness and reactivity of the pendant isocyanate, thereby impacting the final electromechanical characteristics.

Further research is needed to fully elucidate the electromechanical properties of polymers derived from this compound and to optimize their fabrication for use in advanced electromechanical converters.

Advanced Spectroscopic and Analytical Characterization of 2 Isocyanatoprop 1 Ene in Research Contexts

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for real-time, in-situ monitoring of chemical reactions involving isocyanates. researchgate.netresearchgate.net The methodology relies on the principle that specific functional groups absorb infrared radiation at characteristic frequencies, corresponding to their vibrational modes. For 2-isocyanatoprop-1-ene, the isocyanate group (-N=C=O) possesses a strong and distinct absorption band that serves as a reliable marker for tracking its transformation. remspec.com

The primary vibrational mode of interest is the asymmetric stretching of the -N=C=O group, which appears in a region of the mid-IR spectrum that is typically free from other interfering absorptions. remspec.com This allows for clear and unambiguous monitoring of the isocyanate concentration throughout a reaction.

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Appearance
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2285Strong, Sharp
Alkene (C=C)Stretch~1650Medium
Alkene (=C-H)Stretch3010 - 3095Medium

This interactive table summarizes the key IR absorption bands relevant for monitoring reactions of this compound.

In the context of polymerization, whether through the vinyl group or via reactions involving the isocyanate moiety (such as polyurethane formation), IR spectroscopy offers a direct method to follow the consumption of the monomer. During polymerization, the intensity of the characteristic isocyanate peak at approximately 2270 cm⁻¹ diminishes over time. researchgate.net By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed.

Researchers can plot the area or height of the -N=C=O peak against time to quantify the extent of the reaction. remspec.com This data is invaluable for determining reaction endpoints, ensuring complete conversion, and studying the influence of various parameters like temperature, catalyst, or initiator concentration on the polymerization process. The disappearance of this peak indicates that the isocyanate functionality has been fully consumed, signaling the completion of the reaction. remspec.com

The use of fiber-optic or attenuated total reflectance (ATR) probes allows for in-situ monitoring of reactions without the need for sample extraction, preserving the integrity of the system. mt.comazom.com This real-time analysis is fundamental for detailed kinetic studies of this compound. researchgate.net By continuously tracking the concentration of the isocyanate group, reaction rates and rate constants can be determined under actual process conditions. mt.com

For example, in a reaction with an alcohol to form a urethane (B1682113), the decrease in the isocyanate absorption at ~2270 cm⁻¹ can be correlated with the appearance of new bands corresponding to the urethane linkage (e.g., N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹). This simultaneous monitoring of reactant decay and product formation provides a comprehensive understanding of the reaction kinetics and mechanism. researchgate.net Such studies are crucial for optimizing reaction conditions to achieve desired product properties and yields.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules. For reaction products derived from this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm structures, identify repeating units in polymers, and elucidate complex molecular architectures. rsc.orgneuroquantology.com

¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In the characterization of polymers or adducts of this compound, these techniques confirm that the reaction has occurred at the desired functional group and help to identify the resulting structure.

For instance, if this compound undergoes polymerization through its vinyl group, the characteristic signals for the vinyl protons (typically in the 5.0-6.0 ppm range in ¹H NMR) would disappear and be replaced by signals corresponding to the new polymer backbone. Similarly, the sp² carbon signals of the vinyl group in the ¹³C NMR spectrum would be replaced by sp³ carbon signals. In a related compound, 3-isopropenyl-α,α'-dimethylbenzyl isocyanate, the isopropenyl protons appear at 5.14 and 5.39 ppm. researchgate.net

Nucleus Structural Unit (Hypothetical Poly(this compound)) Expected Chemical Shift (δ) in ppm
¹HPolymer Backbone (-CH₂-C(NCO)(CH₃)-)1.5 - 2.5
¹HMethyl Group (-CH₃)0.9 - 1.5
¹³CIsocyanate Carbon (-N=C=O)~121
¹³CPolymer Backbone Carbons30 - 50
¹³CMethyl Carbon (-CH₃)15 - 25

This interactive table presents expected NMR chemical shift ranges for the hypothetical polymer formed from this compound.

Two-dimensional (2D) NMR experiments are critical for resolving complex structures where 1D spectra suffer from signal overlap, which is common in polymers and complex organic molecules. iupac.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbons. It is used to map out the proton connectivity within a molecule, helping to confirm the structure of the polymer backbone or the arrangement of substituents in an adduct. iupac.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It is invaluable for unambiguously assigning carbon signals in a ¹³C NMR spectrum by linking them to their attached, and often more easily assigned, protons. iupac.org

In mechanistic studies, these techniques can help identify side products or unexpected rearrangement products by providing clear evidence of C-H bonding frameworks. For example, in the polymerization of vinyl monomers, 2D NMR can reveal information about the stereochemistry (tacticity) of the resulting polymer chain, which significantly influences its physical properties. iupac.orgpolymersynergies.net

Mass Spectrometry (MS) for Reaction Pathway Intermediates and Product Fragmentation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. rsc.org When applied to the study of reactions involving this compound, it is particularly useful for identifying transient intermediates and confirming the structure of final products. nih.gov

Electrospray ionization (ESI-MS) is a soft ionization technique that allows for the analysis of reaction mixtures directly from the solution phase, making it ideal for detecting charged or polar reaction intermediates that may be present at low concentrations. nih.gov

Upon ionization, the molecular ion of a product derived from this compound will undergo fragmentation in the mass spectrometer. The pattern of fragment ions is a reproducible fingerprint of the molecule's structure. Common fragmentation pathways for organic molecules include alpha-cleavage (cleavage of a bond adjacent to a functional group) and the loss of small, stable neutral molecules. youtube.comgre.ac.uk

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination of Synthetic Intermediates

High-resolution mass spectrometry (HRMS) is a cornerstone analytical technique for the precise determination of the molecular weight of synthetic intermediates, including those formed during the synthesis of this compound. This method is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Theoretical and Practical Application:

In the synthesis of this compound, various intermediates may be formed. The theoretical exact mass of the target molecule can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). This calculated mass serves as a benchmark for experimental verification.

Formula: C₄H₅NO

Monoisotopic Mass Calculation:

4 x C (12.000000) = 48.000000

5 x H (1.007825) = 5.039125

1 x N (14.003074) = 14.003074

1 x O (15.994915) = 15.994915

Total Exact Mass: 83.037114 u

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, often to within a few parts per million (ppm). This level of accuracy allows for the confident assignment of a molecular formula to a detected ion, thereby confirming the identity of a synthetic intermediate or the final product.

Interactive Data Table: Theoretical vs. Experimental Mass of this compound

ParameterValue
Molecular Formula C₄H₅NO
Theoretical Monoisotopic Mass (u) 83.037114
Hypothetical Experimental Mass (u) 83.0375
Mass Error (mDa) 0.386
Mass Error (ppm) 4.65

This table illustrates a hypothetical HRMS result for this compound. A low mass error, typically below 5 ppm, provides strong evidence for the assigned elemental composition, confirming the successful synthesis of the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis in Reaction Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. This method is particularly valuable for distinguishing between isomers and for probing the connectivity of atoms within a molecule, offering insights into reaction mechanisms.

Fragmentation Pathways of Unsaturated Isocyanates:

Key predictable fragmentation pathways include:

Loss of CO: The isocyanate group can readily lose a molecule of carbon monoxide (CO, 28 u), leading to the formation of a nitrilium ion.

Allylic Cleavage: The bond between the second and third carbon atoms is an allylic position, and cleavage at this bond is a common fragmentation pathway for allylic compounds. This would result in the loss of a methyl radical (CH₃, 15 u).

McLafferty-type Rearrangement: For some isocyanates, a rearrangement involving the transfer of a hydrogen atom can lead to the elimination of a neutral molecule.

Interactive Data Table: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Identity
8368CH₃Loss of the methyl group
8355COLoss of carbon monoxide
8341C₂H₂OLoss of ketene
8327C₃H₂OLoss of propynal

The analysis of these fragment ions provides a structural fingerprint of the molecule, confirming the presence of the isocyanate group and the propenyl backbone. This information is invaluable for confirming the identity of reaction products and for studying the mechanisms of subsequent polymerization or modification reactions.

Advanced Spectroscopic Applications beyond Basic Identification

Beyond the fundamental role of confirming molecular structure, advanced spectroscopic techniques are crucial for characterizing the properties and performance of materials derived from this compound. These applications extend into material science, where understanding the chemical and physical properties of polymers is essential for their intended use.

Spectroscopic Analysis in Material Science Applications (e.g., Coatings, Foams)

Polymers derived from this compound, such as polyurethanes or other copolymers, have potential applications in coatings and foams. Spectroscopic techniques are vital for characterizing these materials and correlating their chemical structure with their macroscopic properties.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the chemical functionalities within a polymer matrix.

Monitoring Polymerization: The progress of polymerization reactions involving this compound can be monitored by observing the disappearance of the characteristic isocyanate stretching vibration, typically found around 2270 cm⁻¹ in the IR spectrum.

Characterizing Polymer Structure: The formation of urethane linkages in polyurethanes derived from this monomer can be confirmed by the appearance of characteristic N-H stretching and bending vibrations, as well as C=O stretching vibrations in the IR and Raman spectra.

Assessing Curing and Cross-linking: Spectroscopic methods can be used to assess the degree of curing and cross-linking in polymer networks, which is critical for the mechanical properties of coatings and foams.

Interactive Data Table: Characteristic Vibrational Bands for Polymers of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Isocyanate (-NCO)Asymmetric Stretch~2270FTIR
Urethane (N-H)Stretch3300-3500FTIR, Raman
Urethane (C=O)Stretch1680-1740FTIR, Raman
Alkene (C=C)Stretch1640-1680Raman

These spectroscopic signatures allow for a detailed chemical analysis of the resulting polymeric materials, providing insights into their structure and bonding.

Non-Destructive Spectroscopic Techniques for Polymer Analysis

Non-destructive spectroscopic techniques are particularly valuable for the analysis of finished polymer products, as they allow for in-situ characterization without damaging the material. These methods are essential for quality control and for studying the long-term performance and degradation of polymer coatings and foams.

Near-Infrared (NIR) Spectroscopy:

NIR spectroscopy is a rapid and non-destructive technique that is well-suited for the analysis of bulk polymer samples. It can be used for:

Quantitative Analysis: NIR can be used to quantify the concentration of unreacted isocyanate groups in a polymer, providing a measure of the extent of cure.

Process Monitoring: Fiber-optic probes can be integrated into production lines for real-time monitoring of polymerization processes.

Material Identification: NIR spectra can be used to create spectral libraries for the rapid identification and quality control of raw materials and finished products.

Sum Frequency Generation (SFG) Vibrational Spectroscopy:

SFG is a surface-sensitive technique that can provide detailed information about the molecular structure and orientation at the surface of a polymer. This is particularly relevant for coatings, where surface properties are critical for performance. SFG can be used to study:

Surface Segregation: The preferential arrangement of certain chemical groups at the polymer-air interface.

Adhesion: The molecular interactions at the interface between a coating and a substrate.

Surface Degradation: The chemical changes that occur at the surface of a polymer upon exposure to environmental factors such as UV light and moisture.

These advanced, non-destructive techniques provide a wealth of information about the chemical and physical properties of polymers derived from this compound, from the bulk material down to the molecular level at the surface. This detailed characterization is essential for the development of new materials with tailored properties for a wide range of applications.

Computational Chemistry and Theoretical Studies of 2 Isocyanatoprop 1 Ene

Quantum Chemical Investigations (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for examining the electronic structure and energetics of molecules. nih.gov High-level methods such as G4MP2 and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are also employed for more accurate energy calculations, providing a deeper understanding of molecular stability and reaction mechanisms. benthamdirect.comchemrxiv.org These calculations are fundamental to exploring reaction pathways, analyzing transition states, and determining the conformational preferences of 2-isocyanatoprop-1-ene.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For isocyanates, a key area of study is their reaction with nucleophiles, such as alcohols, which forms the basis of polyurethane chemistry. mdpi.commdpi.com

Theoretical investigations of similar isocyanate reactions, such as the alcoholysis of phenyl isocyanate, have revealed detailed mechanisms. mdpi.com Studies often explore whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. researchgate.net For instance, the reaction of methyl isocyanate with methanol (B129727) associates has been shown to proceed via a concerted, asymmetric transition state. nethouse.ru In such a transition state, the formation of the new N-H bond can precede the formation of the C-O bond. nethouse.ru

DFT calculations are used to optimize the geometry of these transition states and subsequent frequency calculations confirm them as first-order saddle points on the potential energy surface. osti.gov The analysis of transition state structures provides critical information about bond-forming and bond-breaking processes, which is essential for understanding the reaction's regioselectivity and stereoselectivity. For example, in (3+2) cycloaddition reactions involving related nitropropenes, DFT has been used to rationalize the observed regioselectivity by analyzing spin density distribution, distortion and interaction energies, and Mayer bond orders. researchgate.netnih.gov

Once reaction pathways are mapped, quantum chemistry provides the energetic profiles, including activation energies (energy barriers) and reaction enthalpies. These profiles determine the kinetic and thermodynamic feasibility of a reaction. High-level composite methods like DLPNO-CCSD(T) combined with DFT are used to achieve high accuracy in these calculations, often with deviations below 1 kcal/mol. chemrxiv.org

The reaction of isocyanates with alcohols is a prime example. Theoretical studies on phenyl isocyanate reacting with 1-propanol (B7761284) have determined reaction barriers for different mechanisms. For a proposed two-step mechanism in an isocyanate-excess environment, the urethane (B1682113) formation proceeds via an allophanate (B1242929) intermediate with a calculated reaction barrier of 62.6 kJ/mol. mdpi.comdntb.gov.ua The subsequent step, involving a 1,3-H shift and cleavage of a C-N bond, has a lower energy barrier. mdpi.comdntb.gov.ua The activation energies for isocyanate-alcohol reactions are known to depend on the solvent and the ratio of reactants, typically falling in the range of 17–54 kJ/mol. mdpi.com

The energetics of reactions are significantly influenced by the degree of association of reactants, such as alcohol associates (dimers, trimers). Quantum-chemical studies have shown that the reaction of isocyanates with linear methanol trimers is both kinetically and thermodynamically more favorable than with cyclic trimers or monomeric alcohol. nethouse.ruresearchgate.net The energy barrier tends to decrease as the degree of alcohol association increases. researchgate.net

Table 1: Theoretical Energetic Data for a Model Isocyanate Reaction (Phenyl Isocyanate + 1-Propanol)

Reaction StepSystemCalculated Activation Energy (kJ/mol)Methodology
Urethane Formation via Allophanate IntermediateTwo Phenyl Isocyanate Molecules + 1-Propanol62.6G4MP2 with SMD solvent model (THF)
Allophanate to Urethane ConversionAllophanate Intermediate49.0G4MP2 with SMD solvent model (THF)

Note: Data is based on the reaction of phenyl isocyanate as a model system, as presented in theoretical studies. mdpi.comdntb.gov.ua

The reactivity and physical properties of this compound are heavily influenced by its three-dimensional structure and the distribution of electrons within the molecule. Conformational analysis, aided by quantum-chemical calculations, identifies the stable spatial arrangements (conformers) of the molecule and the energy barriers for interconversion.

For the analogous compound, vinyl isocyanate, theoretical calculations have been performed to analyze its conformational features. benthamdirect.com These studies investigate the relative stability of planar cis and trans conformers, where the vinyl group is oriented differently with respect to the NCO group. For vinyl azide (B81097), the cis-isomer is found to be more stable than the trans-isomer, a finding consistent with G4MP2 and LC-ωPBE calculations. benthamdirect.com A similar analysis for this compound would involve studying the rotation around the C-N single bond to identify the most stable conformers (e.g., syn or anti) and the rotational energy barrier. researchgate.net

The electronic structure of the isocyanate group (-N=C=O) is a key determinant of its reactivity. The carbon atom, positioned between two highly electronegative atoms (N and O), carries a significant positive charge, making it strongly electrophilic. mdpi.comresearchgate.net This high electrophilicity, coupled with the nucleophilic character of the nitrogen atom, is the source of the characteristic reactivity of isocyanates. mdpi.comresearchgate.net Natural Bond Orbital (NBO) analysis can be used to investigate factors like dipole-dipole interactions, steric effects, and resonance energies that influence the structural behavior and stability of different conformers. benthamdirect.com

Table 2: Calculated Relative Energies of Vinyl Isocyanate Conformers

ConformerRelative Energy (kJ/mol)Computational Level
trans-Vinyl Isocyanate0.00 (Reference)Not Specified in Snippet
cis-Vinyl Isocyanate> 0Not Specified in Snippet

Note: This table illustrates the type of data obtained from conformational analysis. While specific energy differences for vinyl isocyanate were not detailed in the provided text, studies indicate the trans-conformer is generally more stable. benthamdirect.com

Molecular Dynamics Simulations

While quantum mechanics excels at describing the electronic details of small systems, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a force field, which describes the potential energy of the system.

Despite the industrial importance of isocyanates, the availability of accurate atomistic models and force fields for reliable MD simulations has been limited. mdpi.comresearchgate.net However, recent advancements are opening new possibilities for exploring complex processes at the molecular level. acs.org

MD simulations are particularly suited for modeling polymerization processes, such as the formation of polyurethanes from di-isocyanates and polyols. These simulations can provide insights into the growth of polymer chains, the final structure of the polymer network, and the resulting material properties.

Simulations can be designed to model the step-wise polyaddition reactions that form the polymer. vot.pl A simulation method can be developed based on the known mechanisms of macromolecule formation from the constituent monomers. nih.gov By setting the parameters of intermolecular interaction potentials, chemical bonds can be formed between specific atoms (e.g., between the isocyanate carbon and the polyol oxygen), mimicking the polymerization reaction. nih.gov Such simulations can help in understanding how factors like monomer concentration, temperature, and monomer structure influence the final polymer architecture. vot.plnih.gov

The reactivity of this compound can be significantly altered by its environment. MD simulations can be used to study the interactions between the isocyanate and solvent molecules or catalysts. These simulations can reveal details about the solvation shell around the molecule and how specific solvent-solute interactions might stabilize or destabilize reactants and transition states, thereby influencing reaction rates.

Furthermore, the interaction of isocyanates with catalysts is a critical area of study. First-principle DFT studies have been conducted to understand the interaction between isocyanate species and various metallic catalytic surfaces, including copper, silver, palladium, and gold. nih.gov These studies generally find strong chemisorption between the isocyanate and the substrate, typically involving the formation of a bond with the nitrogen atom. nih.gov MD simulations, potentially combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can extend these studies to model the dynamic behavior of this compound on a catalyst surface in the presence of a solvent, providing a more complete picture of the catalytic process.

Catalyst Design and Optimization through Computational Approaches

The rational design of catalysts for reactions involving this compound, such as polymerization or cycloaddition, can be significantly accelerated using computational methods. Density Functional Theory (DFT) is a cornerstone of this approach, enabling the detailed study of potential reaction pathways.

Computational catalyst design generally follows a mechanism-based approach. nih.gov Scientists first propose a plausible catalytic cycle for a given transformation, for instance, the polymerization of this compound. This cycle involves multiple elementary steps: coordination of the monomer to the catalyst, insertion into a growing polymer chain, and catalyst regeneration. For each proposed catalyst, the geometry of reactants, intermediates, transition states, and products along the reaction coordinate is optimized, and their energies are calculated. mdpi.com

The transition state (TS) is of particular interest, as its energy determines the activation barrier and thus the rate of the reaction. pnnl.gov By comparing the activation barriers for different catalyst structures, researchers can predict their relative efficiencies. For example, in the context of Ziegler-Natta or metallocene-catalyzed polymerization of olefins like 1-butene, DFT calculations are used to understand regioselectivity (e.g., 1,2- vs. 2,1-insertion) and the influence of ligand sterics and electronics on the catalyst's activity and the properties of the resulting polymer. nih.govmdpi.com

A hypothetical computational screening for a polymerization catalyst for this compound might involve the steps outlined in the table below.

StepComputational TaskObjectiveKey Metrics
1. Catalyst-Monomer Complex Geometry optimization of the catalyst with coordinated this compound.Determine the binding energy and preferred coordination mode.Binding Energy (kcal/mol)
2. Insertion Transition State Locate the transition state for the insertion of the monomer into a model polymer chain.Calculate the activation energy for the propagation step.Activation Energy (ΔG‡, kcal/mol)
3. Chain Termination Pathways Model potential termination reactions, such as β-hydride elimination.Determine the energy barriers for termination versus propagation.ΔΔG‡ (Termination - Propagation)
4. Ligand Modification Systematically modify the electronic and steric properties of the catalyst's ligands in silico.Identify ligand structures that lower the propagation barrier and/or raise termination barriers.Correlation of ligand properties with catalytic performance metrics.

Through such systematic in silico studies, computational chemists can identify promising catalyst candidates with high predicted activity and selectivity, thereby prioritizing experimental efforts on the most viable options. rsc.org

Spectroscopic Data Prediction and Validation through Computational Methods

Computational quantum chemistry is a highly effective tool for predicting the spectroscopic signatures of molecules, including novel or transient species. These predictions are invaluable for identifying compounds in complex reaction mixtures and for validating the structures of newly synthesized molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated with a high degree of accuracy using DFT methods. The process begins with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following this, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear positions, which yields the frequencies of the fundamental vibrational modes. dtic.mil Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or rocking. The intensity of each absorption is also calculated, allowing for the construction of a full theoretical spectrum. dtic.mil

For a hypothetical structure like this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would predict characteristic vibrational frequencies. The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band arising from the asymmetric stretching of the -N=C=O group, typically observed around 2250-2280 cm⁻¹. beilstein-journals.org Computational methods can predict the precise location of this band and other key vibrations, as shown in the hypothetical data table below.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
-N=C=O Asymmetric Stretch2275Very Strong
C=C Vinyl Stretch1645Medium
=CH₂ Scissoring1420Medium
-N=C=O Symmetric Stretch1405Strong
C-N Stretch1350Medium
=CH₂ Wagging940Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is also a routine computational task. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT or Hartree-Fock calculations. uncw.edu This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These absolute shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov

Machine learning algorithms trained on large databases of experimental spectra have also emerged as powerful tools for rapidly and accurately predicting NMR chemical shifts. d-nb.infonih.gov For this compound, these computational methods would provide predictions for the chemical shifts of the unique protons and carbons in the molecule, aiding in its structural elucidation.

The ultimate validation of computational predictions comes from their comparison with experimental data. A strong correlation between the predicted and measured spectra provides confidence in the structural assignment of the compound.

For IR spectroscopy, calculated harmonic frequencies are often systematically higher than the corresponding experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To account for this, it is common practice to apply a uniform scaling factor (typically between 0.96 and 0.98 for B3LYP functionals) to the calculated frequencies to improve their agreement with experimental values. nih.gov Studies on related isocyanate compounds have shown that after scaling, the ratio of observed to calculated wavenumbers is typically between 0.97 and 1.04, indicating excellent agreement. nih.gov

The table below illustrates a hypothetical correlation between predicted (scaled) and experimental IR data for this compound.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)Deviation (%)
-N=C=O Asymmetric Stretch227222700.09
C=C Vinyl Stretch16481650-0.12
=CH₂ Scissoring14181422-0.28

Similarly, for NMR spectra, a linear regression analysis comparing calculated chemical shifts to experimental ones for a series of related compounds can establish a strong correlation. This allows for the confident assignment of signals in the experimental spectrum of a new compound like this compound. Any significant deviation between the predicted and experimental spectrum would suggest either an incorrect structural assignment or the presence of unusual conformational or solvent effects that were not included in the initial theoretical model.

A Versatile Building Block in Organic Synthesis

The dual functionality of this compound allows it to participate in a wide array of chemical reactions, making it a valuable reagent for the synthesis of diverse organic compounds.

Synthesis of Heterocyclic Compounds

Vinyl isocyanates, including this compound, are known to undergo cycloaddition reactions to form various heterocyclic structures. These reactions are crucial in synthetic organic chemistry as they provide efficient pathways to construct complex ring systems that are often found in pharmaceuticals and other biologically active molecules. For instance, vinyl isocyanates can react with enamines in a thermally induced process to assemble octahydrophenanthridinone ring systems in a single step combichemistry.com. Furthermore, they can participate in [4+2] cycloaddition reactions with benzyne (B1209423) addends, offering another route to complex cyclic frameworks acs.org. The reactivity of the isocyanate group also allows for its participation in cycloaddition reactions with various reagents to produce a range of heterocyclic compounds globethesis.com.

Fine Chemical Synthesis

In the realm of fine chemical synthesis, isocyanates are important intermediates. They are used in the production of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. The synthesis of isocyanates can be achieved through various methods, such as the Curtius rearrangement of acyl azides cdnsciencepub.com. The reactivity of the isocyanate group allows for the formation of ureas, carbamates, and other derivatives that are essential components in many fine chemicals. A convenient synthesis of isopropenyl isocyanate has been reported via the pyrolysis of trimethylamine (B31210) methacrylimide, providing a safer alternative to methods involving hazardous azides cdnsciencepub.com.

Role in Advanced Materials Development

The presence of a polymerizable vinyl group in this compound makes it a valuable monomer for the creation of functional polymers with tailored properties for specialized applications.

Functional Polymers for Specialized Applications

The homopolymerization of isocyanates can lead to the formation of polymers with interesting properties acs.org. More significantly, this compound can be copolymerized with other monomers to introduce reactive isocyanate functionalities into the polymer backbone. These pendant isocyanate groups can then be used for post-polymerization modification, allowing for the attachment of various functional molecules. For example, copolymers of vinyl isocyanate and N-substituted maleimides have been synthesized to create reactive polymers with high glass-transition temperatures. These polymers can be further functionalized with nucleophiles, such as those containing nonlinear optical (NLO) chromophores, to develop materials for optical applications acs.org. The synthesis of polyurethane/vinyl polymer hybrids using a macro chain transfer agent demonstrates another approach to creating novel materials with unique mechanical properties rsc.orgresearchgate.net.

Surface Modification and Coating Technologies

The high reactivity of the isocyanate group makes this compound a candidate for surface modification and the development of advanced coatings. Isocyanates are known to react with various functional groups typically present on material surfaces, such as hydroxyl and amine groups, to form stable covalent bonds. This property is exploited to enhance the adhesion and durability of coatings. For instance, isocyanates have been used for the surface treatment of fillers like thermally expanded vermiculite (B1170534) to improve their compatibility with polymer matrices in composite materials nih.gov. Furthermore, the introduction of isocyanate functionalities onto a surface allows for the subsequent grafting of other molecules, enabling the tailoring of surface properties for specific applications, such as improving biocompatibility or creating antibacterial surfaces researchgate.net. Isocyanate-based adhesives are valued for their strong adhesion to a variety of substrates and excellent chemical resistance specialchem.com.

Emerging Research Areas

The unique reactivity of this compound and other vinyl isocyanates continues to be an area of active research, with potential for new and innovative applications. A key area of exploration is the development of novel cycloaddition reactions to synthesize complex heterocyclic systems that are otherwise difficult to access mdpi.com. The development of new catalysts and reaction conditions is expected to expand the synthetic utility of vinyl isocyanates. In materials science, there is growing interest in developing "green" or bio-based isocyanates to reduce the environmental impact of polyurethane production. While still an emerging field, the principles of green chemistry are likely to drive future research into more sustainable methods for synthesizing and utilizing isocyanates uni-koeln.de.

Q & A

Q. What methodologies are effective for cross-disciplinary applications of this compound in materials science versus medicinal chemistry?

  • Methodological Answer : In materials science, focus on bulk property analysis (DSC for thermal stability, rheometry for viscosity). For medicinal applications, prioritize biocompatibility assays (e.g., cytotoxicity screening) and metabolite tracking using LC-MS/MS. Cross-validate findings with interdisciplinary collaborators to align analytical frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.